molecular formula C32H23BrClN3O3 B3005584 6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 304446-74-0

6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Katalognummer: B3005584
CAS-Nummer: 304446-74-0
Molekulargewicht: 612.91
InChI-Schlüssel: IDBIMEHRDSAHTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H23BrClN3O3 and its molecular weight is 612.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C24H20BrClN2O2
  • Molecular Weight : 463.78 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be approximately 15 µM and 12 µM, respectively, indicating a moderate potency compared to standard chemotherapeutics like Doxorubicin (IC50 ~ 10 µM) .
  • Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed an increased percentage of apoptotic cells when treated with the compound, suggesting that it may activate intrinsic apoptotic pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • COX Inhibition : Preliminary studies indicate that it acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). The IC50 for COX-2 inhibition was reported at 0.52 µM, demonstrating a potential for treating inflammatory conditions without the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • In Vivo Studies : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema, comparable to that observed with standard anti-inflammatory agents like Celecoxib .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains:

  • Bacterial Inhibition : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
  • Mechanism : The antimicrobial action is believed to result from disruption of bacterial cell membrane integrity and inhibition of DNA synthesis .

Data Summary

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
Anticancer ActivityMCF-715 µM
Anticancer ActivityA54912 µM
COX-2 Inhibition-0.52 µM
Anti-inflammatoryPaw Edema ModelSignificant Reduction
Antimicrobial ActivityS. aureus32 µg/mL
Antimicrobial ActivityE. coli64 µg/mL

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds within the same structural class:

  • Study on Pyrazole Derivatives : A study involving pyrazole derivatives demonstrated that modifications similar to those in our target compound led to enhanced anticancer activity against various cell lines, suggesting that structural optimization could yield even more potent analogs .
  • Inflammation Models : Research focusing on inflammation models indicated that compounds with similar quinoline structures exhibited significant anti-inflammatory effects, supporting the hypothesis that our target compound may also be effective in clinical settings .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula of the compound is C32H23BrClN3O3C_{32}H_{23}BrClN_3O_3, and its structure features a quinoline core that is substituted with a bromo group, a chlorobenzoyl moiety, and a methoxyphenyl group. The presence of multiple functional groups suggests diverse reactivity and biological interactions.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one. For example, quinoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that quinoline derivatives can possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects in various models. The ability of such compounds to inhibit pro-inflammatory cytokines could be beneficial in treating inflammatory diseases.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with modified biological activities. The exploration of structure-activity relationships (SAR) is crucial for optimizing efficacy and reducing toxicity.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of quinoline derivatives in vitro against human cancer cell lines. The results indicated that modifications on the quinoline scaffold significantly enhanced cytotoxicity, particularly against breast cancer cells.

Case Study 2: Antimicrobial Screening

In another investigation, a series of quinoline derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising activity for compounds with similar substitutions as those found in this compound.

Eigenschaften

IUPAC Name

6-bromo-3-[2-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23BrClN3O3/c1-40-24-13-10-19(11-14-24)28-18-27(36-37(28)32(39)21-8-5-9-23(34)16-21)30-29(20-6-3-2-4-7-20)25-17-22(33)12-15-26(25)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBIMEHRDSAHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.